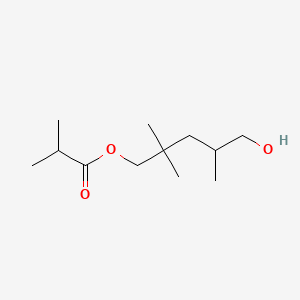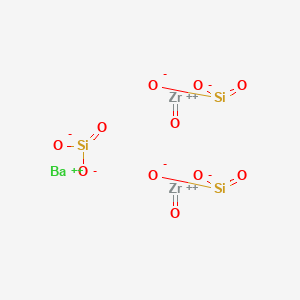
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is a unique organic compound characterized by its thiazolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the reaction of 2,2,5,5-tetramethylthiazolidine with a formylating agent under controlled conditions to introduce the formyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize the output.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazolidine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used but typically involve the replacement of a hydrogen atom on the thiazolidine ring.
Aplicaciones Científicas De Investigación
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The thiazolidine ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid: Lacks the formyl group, leading to different reactivity and applications.
3-Formylthiazolidine-4-carboxylic acid: Lacks the tetramethyl groups, affecting its stability and reactivity.
Uniqueness
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This combination allows for specific interactions with biological molecules and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
40626-23-1 |
|---|---|
Fórmula molecular |
C9H15NO3S |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
(4S)-3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13)/t6-/m0/s1 |
Clave InChI |
QEIKJZZSMZXSAI-LURJTMIESA-N |
SMILES isomérico |
CC1([C@@H](N(C(S1)(C)C)C=O)C(=O)O)C |
SMILES canónico |
CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


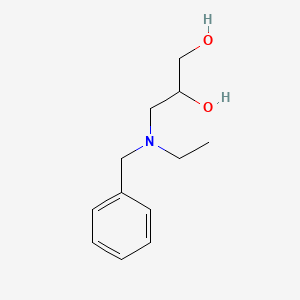
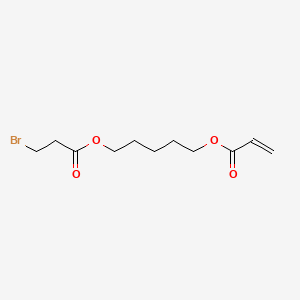
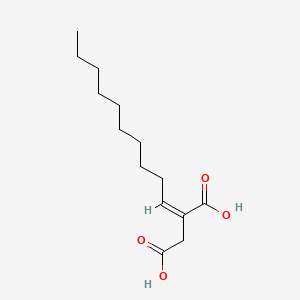
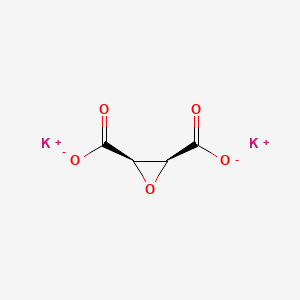
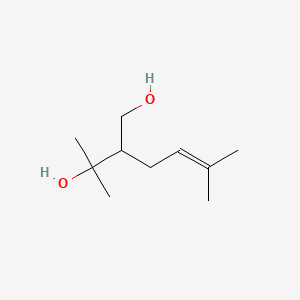
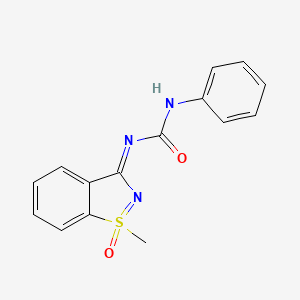
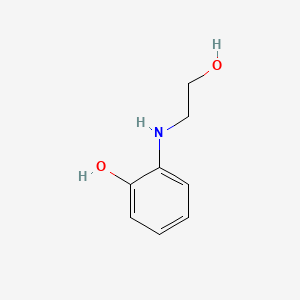
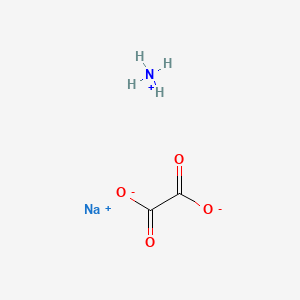
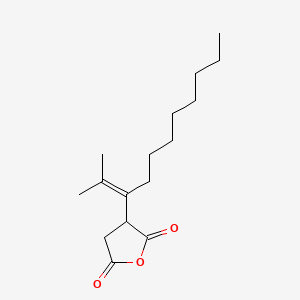
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
